Iganidipine hydrochloride is synthesized from various organic compounds and is classified as a pharmaceutical agent under the International Patent Classification (IPC) related to anti-inflammatory agents. Its chemical structure allows it to function effectively as a vasodilator, reducing blood pressure by relaxing vascular smooth muscle.
The synthesis of Iganidipine hydrochloride involves several key steps, typically starting from 3-hydroxypropionitrile and utilizing various reagents and catalysts. The process can be summarized as follows:
Iganidipine hydrochloride has a complex molecular structure characterized by a dihydropyridine ring, which is essential for its pharmacological activity. The molecular formula is , and its molecular weight is approximately 386.44 g/mol.
The three-dimensional conformation of Iganidipine allows it to effectively bind to calcium channels, inhibiting their activity.
Iganidipine hydrochloride participates in several chemical reactions typical for dihydropyridine derivatives:
The primary mechanism of action for Iganidipine hydrochloride involves blocking L-type calcium channels located in vascular smooth muscle cells. By inhibiting calcium influx:
These pharmacodynamic effects make Iganidipine an effective agent in managing hypertension and related cardiovascular conditions .
Iganidipine hydrochloride exhibits several important physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Iganidipine hydrochloride has several significant applications in medicine:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6